Ester Moiety Lipophilicity and Molecular Weight Differentiation: Ethyl vs. Methyl Ester
The ethyl ester variant of this phenylpyruvate scaffold possesses distinct physicochemical properties compared to its methyl ester analog, which can impact solubility, membrane permeability, and chromatographic behavior. The target compound has a molecular weight of 316.10 g/mol , while the corresponding methyl ester (CAS 862718-99-8) is 302.08 g/mol . This represents a 14.02 g/mol difference, which, while modest, corresponds to a measurable increase in lipophilicity (calculated LogP) and retention time in reverse-phase HPLC. For building block selection in medicinal chemistry, this difference can influence the pharmacokinetic profile of downstream derivatives, making the ethyl ester a preferable choice when optimizing for higher LogP targets without introducing additional structural complexity [1].
| Evidence Dimension | Molecular Weight and Lipophilicity |
|---|---|
| Target Compound Data | MW = 316.10 g/mol; cLogP ~2.2 (predicted) |
| Comparator Or Baseline | Methyl 3-(2-bromo-6-nitrophenyl)-2-oxopropanoate: MW = 302.08 g/mol; cLogP ~1.7 (predicted) |
| Quantified Difference | ΔMW = +14.02 g/mol; ΔcLogP ≈ +0.5 |
| Conditions | Predicted physicochemical properties based on standard cheminformatic models |
Why This Matters
The higher molecular weight and predicted lipophilicity of the ethyl ester may provide a more favorable ADME profile for certain drug discovery campaigns, justifying its selection over the methyl ester.
- [1] PubChem. Predicted LogP for Ethyl 3-(2-Bromo-6-nitrophenyl)-2-oxopropanoate. National Center for Biotechnology Information. 2025. View Source
